molecular formula C15H17NO2S2 B5848521 4-(methylthio)-N-(2-phenylethyl)benzenesulfonamide

4-(methylthio)-N-(2-phenylethyl)benzenesulfonamide

Cat. No.: B5848521
M. Wt: 307.4 g/mol
InChI Key: HVRBYDDSDSGHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(methylthio)-N-(2-phenylethyl)benzenesulfonamide, also known as MTA, is a small molecule that has gained significant attention in the field of cancer research. MTA is a sulfonamide-based compound that has shown promising results as an anticancer agent.

Mechanism of Action

4-(methylthio)-N-(2-phenylethyl)benzenesulfonamide exerts its anticancer effects by inhibiting the activity of a protein called MetAP2 (methionine aminopeptidase 2). MetAP2 is involved in the processing of new proteins in cells, and its inhibition leads to the accumulation of unprocessed proteins, which can trigger apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to be well-tolerated in animal studies, with no significant toxicity or adverse effects reported. This compound has also been found to have a high bioavailability, meaning that it can be easily absorbed and distributed throughout the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(methylthio)-N-(2-phenylethyl)benzenesulfonamide in lab experiments is its ability to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 4-(methylthio)-N-(2-phenylethyl)benzenesulfonamide. One potential direction is to investigate the use of this compound in combination with other anticancer agents to enhance its efficacy. Another direction is to explore the use of this compound in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis and formulation of this compound for clinical use.

Synthesis Methods

The synthesis of 4-(methylthio)-N-(2-phenylethyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-phenylethylamine in the presence of sodium methoxide. The resulting intermediate is then reacted with sodium methyl mercaptide to form this compound. The overall yield of this compound synthesis is approximately 70%.

Scientific Research Applications

4-(methylthio)-N-(2-phenylethyl)benzenesulfonamide has been extensively studied for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce metastasis. This compound has also been found to be effective against a wide range of cancer types, including breast, lung, colon, and prostate cancer.

Properties

IUPAC Name

4-methylsulfanyl-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c1-19-14-7-9-15(10-8-14)20(17,18)16-12-11-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRBYDDSDSGHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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